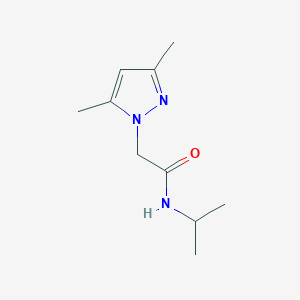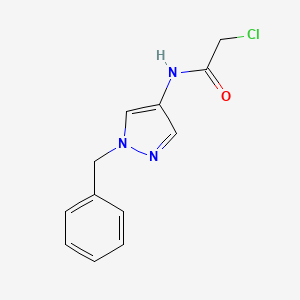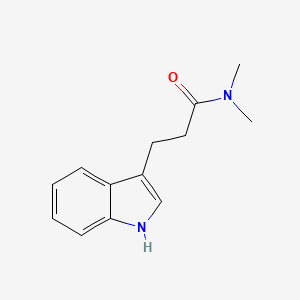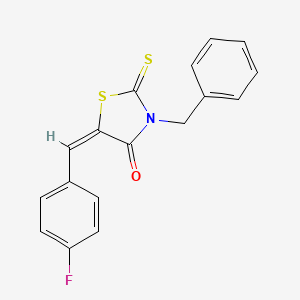
3-(3-methoxyphenyl)-N-propyl-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-methoxyphenyl)-N-propyl-1H-pyrazole-5-carboxamide, also known as CPP or CPP-109, is a synthetic compound that has been extensively studied for its potential therapeutic effects in the treatment of addiction and other neurological disorders.
Mécanisme D'action
3-(3-methoxyphenyl)-N-propyl-1H-pyrazole-5-carboxamide works by inhibiting the enzyme histone deacetylase (HDAC), which regulates gene expression in the brain. By inhibiting HDAC, 3-(3-methoxyphenyl)-N-propyl-1H-pyrazole-5-carboxamide increases the expression of genes involved in synaptic plasticity and learning, which may contribute to its therapeutic effects in addiction and other neurological disorders.
Biochemical and Physiological Effects:
3-(3-methoxyphenyl)-N-propyl-1H-pyrazole-5-carboxamide has been shown to increase the expression of genes involved in synaptic plasticity and learning, which may contribute to its therapeutic effects in addiction and other neurological disorders. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal survival and plasticity. Additionally, 3-(3-methoxyphenyl)-N-propyl-1H-pyrazole-5-carboxamide has been shown to modulate the activity of neurotransmitters such as dopamine and glutamate, which are involved in reward and motivation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(3-methoxyphenyl)-N-propyl-1H-pyrazole-5-carboxamide in lab experiments is its high purity and potency, which allows for precise dosing and consistent results. However, 3-(3-methoxyphenyl)-N-propyl-1H-pyrazole-5-carboxamide can be expensive to synthesize and may not be readily available in some research settings. Additionally, the mechanism of action of 3-(3-methoxyphenyl)-N-propyl-1H-pyrazole-5-carboxamide is not fully understood, which may limit its usefulness in certain experimental contexts.
Orientations Futures
There are several future directions for research on 3-(3-methoxyphenyl)-N-propyl-1H-pyrazole-5-carboxamide. One area of interest is the potential use of 3-(3-methoxyphenyl)-N-propyl-1H-pyrazole-5-carboxamide in the treatment of other neurological disorders, such as depression and anxiety. Additionally, further research is needed to fully understand the mechanism of action of 3-(3-methoxyphenyl)-N-propyl-1H-pyrazole-5-carboxamide and its effects on neurotransmitter systems in the brain. Finally, there is a need for continued optimization of the synthesis method for 3-(3-methoxyphenyl)-N-propyl-1H-pyrazole-5-carboxamide to improve yield and reduce cost.
Méthodes De Synthèse
The synthesis of 3-(3-methoxyphenyl)-N-propyl-1H-pyrazole-5-carboxamide involves a series of chemical reactions starting with the condensation of 3-methoxybenzaldehyde and propylhydrazine to form 3-(3-methoxyphenyl)-N-propyl-1H-pyrazole-5-carboxylic acid hydrazide. This intermediate is then reacted with acetic anhydride to form the final product, 3-(3-methoxyphenyl)-N-propyl-1H-pyrazole-5-carboxamide-109. The synthesis of 3-(3-methoxyphenyl)-N-propyl-1H-pyrazole-5-carboxamide has been optimized to produce high yields and purity, making it suitable for use in scientific research.
Applications De Recherche Scientifique
3-(3-methoxyphenyl)-N-propyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic effects in the treatment of addiction, particularly cocaine and alcohol addiction. It has also been investigated for its potential use in the treatment of other neurological disorders, including depression, anxiety, and post-traumatic stress disorder. 3-(3-methoxyphenyl)-N-propyl-1H-pyrazole-5-carboxamide has been shown to reduce drug-seeking behavior in animal models and has demonstrated efficacy in clinical trials for the treatment of cocaine addiction.
Propriétés
IUPAC Name |
3-(3-methoxyphenyl)-N-propyl-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-3-7-15-14(18)13-9-12(16-17-13)10-5-4-6-11(8-10)19-2/h4-6,8-9H,3,7H2,1-2H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSALCJXCZBGBAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC(=NN1)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methoxyphenyl)-N-propyl-1H-pyrazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(Furan-2-ylmethyl)piperazin-1-yl]-pyrazolo[1,5-a]pyrimidin-3-ylmethanone](/img/structure/B7459208.png)



![3-Cyclohexyl-1-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-1-methylurea](/img/structure/B7459245.png)

![5-[[3-Chloro-4-(difluoromethoxy)phenyl]carbamoyl]-1-methylpyrazole-4-carboxylic acid](/img/structure/B7459266.png)


![3-(4-chlorophenyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B7459273.png)

![N-[2-methyl-3-(1H-pyrazol-1-yl)propyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B7459296.png)
![Cyclopropyl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7459301.png)
![1-(3-Methoxyphenyl)-3-[(1-methylpyrazol-3-yl)methyl]thiourea](/img/structure/B7459305.png)